N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of sulfonyl-containing pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach might include:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, various functional groups are introduced through substitution reactions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Attachment of the piperidine moiety: Piperidine can be attached through nucleophilic substitution reactions.
Final coupling: The 3,5-dichlorophenyl group is introduced through a coupling reaction, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, organometallics, and bases (e.g., NaOH, KOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl group could play a crucial role in binding to the target, while the piperidine and pyridine rings might influence the compound’s overall pharmacokinetics and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-3-amine
- N-(3,5-Dichlorophenyl)-5-(morpholine-1-sulfonyl)pyridin-2-amine
- N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)quinolin-2-amine
Uniqueness
N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the 3,5-dichlorophenyl group might enhance its binding affinity to certain targets, while the piperidine sulfonyl group could influence its solubility and stability.
Eigenschaften
CAS-Nummer |
7065-83-0 |
---|---|
Molekularformel |
C16H17Cl2N3O2S |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-5-piperidin-1-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-12-8-13(18)10-14(9-12)20-16-5-4-15(11-19-16)24(22,23)21-6-2-1-3-7-21/h4-5,8-11H,1-3,6-7H2,(H,19,20) |
InChI-Schlüssel |
ANGBYVBTCKNROA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.